molecular formula C16H25N3O5S B2460389 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate CAS No. 938851-94-6

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate

Cat. No.: B2460389
CAS No.: 938851-94-6
M. Wt: 371.45
InChI Key: JTEJEDVHACLWBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions . The cyanocyclohexyl group could potentially be introduced through a nucleophilic substitution reaction with a cyclohexylamine. The carboxylate ester could be formed through a condensation reaction with a carboxylic acid and an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring would add some rigidity to the structure, while the other groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carboxylate ester could be hydrolyzed to form a carboxylic acid and an alcohol. The sulfonyl group could potentially undergo substitution reactions. The cyanocyclohexyl group could potentially participate in reactions involving the cyano group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylate ester could potentially make it somewhat polar, influencing its solubility in various solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a potential drug, future research could involve testing its biological activity and optimizing its structure for better activity and fewer side effects. If it’s a reactant in a chemical reaction, future research could involve exploring new reactions or improving the conditions for existing reactions .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5S/c1-25(22,23)19-9-5-13(6-10-19)15(21)24-11-14(20)18-16(12-17)7-3-2-4-8-16/h13H,2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJEDVHACLWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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